CHF-6366

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

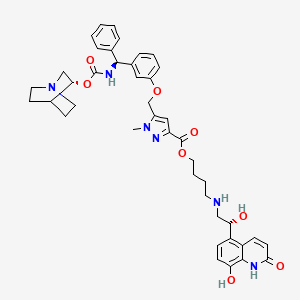

C42H48N6O8 |

|---|---|

Molecular Weight |

764.9 g/mol |

IUPAC Name |

4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C42H48N6O8/c1-47-30(23-34(46-47)41(52)54-21-6-5-18-43-24-36(50)32-12-14-35(49)40-33(32)13-15-38(51)44-40)26-55-31-11-7-10-29(22-31)39(28-8-3-2-4-9-28)45-42(53)56-37-25-48-19-16-27(37)17-20-48/h2-4,7-15,22-23,27,36-37,39,43,49-50H,5-6,16-21,24-26H2,1H3,(H,44,51)(H,45,53)/t36-,37-,39-/m0/s1 |

InChI Key |

YWSIONULMMKTSJ-UZGNFBRWSA-N |

Isomeric SMILES |

CN1C(=CC(=N1)C(=O)OCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)COC4=CC=CC(=C4)[C@H](C5=CC=CC=C5)NC(=O)O[C@H]6CN7CCC6CC7 |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)COC4=CC=CC(=C4)C(C5=CC=CC=C5)NC(=O)OC6CN7CCC6CC7 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of CHF-6366 in Bronchial Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF-6366 is a novel investigational inhaled bronchodilator characterized as a dual-acting muscarinic M3 antagonist and β2-adrenergic agonist (MABA).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in bronchial smooth muscle, consolidating available quantitative data, detailing experimental protocols, and visualizing the core signaling pathways. The dual pharmacology of this compound is designed to offer superior bronchodilation by simultaneously inhibiting bronchoconstriction and stimulating bronchodilation.[3][4]

Core Mechanism of Action

The bronchodilatory effect of this compound in airway smooth muscle is achieved through a synergistic combination of two distinct pharmacological activities:

-

Muscarinic M3 Receptor Antagonism: this compound potently inhibits the binding of acetylcholine (ACh) to M3 muscarinic receptors on bronchial smooth muscle cells.[1] ACh is a key neurotransmitter of the parasympathetic nervous system that mediates bronchoconstriction. By blocking M3 receptors, this compound prevents the intracellular signaling cascade that leads to smooth muscle contraction.

-

β2-Adrenergic Receptor Agonism: Concurrently, this compound activates β2-adrenergic receptors on the same smooth muscle cells.[1] Activation of these receptors initiates a distinct signaling pathway that promotes muscle relaxation, leading to bronchodilation.

This dual action allows this compound to not only prevent the primary pathway of bronchoconstriction but also to actively induce relaxation of the airway smooth muscle, offering a potentially more effective and sustained bronchodilator effect compared to single-mechanism agents.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its mechanism of action.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | pKi | Reference |

| Muscarinic M3 | Human | 10.2[1], 10.4[2] | [1][2] |

| β2-Adrenergic | Human | 11.4 | [1][2] |

| Muscarinic M2 | Human | 9.8 | [1] |

| β1-Adrenergic | Human | 8.9 | [1] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: In Vitro Functional Potency of this compound in Isolated Airway Preparations

| Preparation | Species | Agonist/Condition | Parameter | Value | Reference |

| Trachea | Guinea Pig | Carbachol (MABA effect) | pIC50 | 9.5 ± 0.1 | [1] |

| Trachea | Guinea Pig | Histamine (β2 effect) | pIC50 | 10.1 ± 0.1 | [1] |

| Trachea | Guinea Pig | Carbachol + Propranolol (M3 effect) | pIC50 | 9.7 ± 0.1 | [1] |

| Bronchus | Human | Carbachol (MABA effect) | pIC50 | 8.7 ± 0.2 | [1] |

| Bronchus | Human | Histamine (β2 effect) | pIC50 | 9.0 ± 0.1 | [1] |

| Bronchus | Human | Carbachol + Propranolol (M3 effect) | pIC50 | 9.2 ± 0.2 | [1] |

| Precision-Cut Lung Slices | Human | Methacholine | pIC50 | 8.2 | [1] |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), representing the potency of a compound in inhibiting a specific function.

Table 3: Comparative In Vitro Functional Potency of MABA Compounds in Guinea Pig Trachea

| Compound | Carbachol (MABA) pIC50 | Histamine (β2) pIC50 | Carbachol + Propranolol (M3) pIC50 | Reference |

| This compound | 9.5 ± 0.1 | 10.1 ± 0.1 | 9.7 ± 0.1 | [1] |

| AZD-2115 | 8.8 ± 0.0 | 9.1 ± 0.2 | 9.1 ± 0.0 | [1] |

| Batefenterol | 9.5 ± 0.1 | 9.8 ± 0.3 | 9.1 ± 0.2 | [1] |

Table 4: Off-Target Functional Activity of this compound

| Preparation | Species | Condition | Parameter | Value | Reference |

| Left Atrium | Guinea Pig | Carbachol-induced block of EFS inotropism (M2-antagonism) | pIC50 | 6.9 | [1] |

| Left Atrium | Guinea Pig | Increased contractility (β1-agonism) | pIC25 | 7.7 | [1] |

pIC25 represents the negative logarithm of the concentration required to produce 25% of the maximal response.

Signaling Pathways in Bronchial Smooth Muscle

The dual mechanism of this compound targets two opposing signaling pathways within the bronchial smooth muscle cell.

M3 Muscarinic Receptor Signaling Pathway (Contraction)

Activation of M3 receptors by acetylcholine triggers a cascade leading to muscle contraction. This compound blocks this pathway.

β2-Adrenergic Receptor Signaling Pathway (Relaxation)

Activation of β2-adrenergic receptors by this compound promotes muscle relaxation.

Experimental Protocols

The pharmacological profile of this compound was characterized using established in vitro models of bronchial smooth muscle function. The following provides a detailed methodology for a typical isolated organ bath experiment.

Isolated Bronchial Tissue Preparation and Mounting

-

Tissue Source: Human bronchial tissue is obtained from surgical resections or from organ donors. Alternatively, tracheas from guinea pigs can be used.

-

Dissection: The bronchial rings or tracheal strips are carefully dissected in cold Krebs-Henseleit buffer, and the surrounding connective tissue and epithelium are removed.

-

Mounting: The tissue preparations are mounted in an isolated organ bath system containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

-

Tension Application: An initial tension of 1-2 grams is applied to the tissues, and they are allowed to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

Evaluation of Bronchodilator Activity

-

Contraction Induction: A stable contraction is induced by adding a contractile agonist such as carbachol, histamine, or methacholine to the organ bath.

-

Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, this compound is added to the bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition until a maximal response is achieved.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contracted tone. The pIC50 value is then calculated by non-linear regression analysis of the concentration-response curve.

To differentiate between the M3 antagonist and β2-agonist effects, experiments can be performed in the presence of a β-blocker (e.g., propranolol) to isolate the M3-mediated relaxation, or by using a non-cholinergic contractile agent like histamine to primarily assess the β2-mediated relaxation.[1]

Experimental Workflow for In Vitro Assessment of MABA Compounds

Conclusion

This compound demonstrates a potent and balanced dual mechanism of action in bronchial smooth muscle, acting as both a high-affinity muscarinic M3 receptor antagonist and a high-potency β2-adrenergic receptor agonist.[1][2] This is supported by robust in vitro data from isolated human and guinea pig airway preparations. The synergistic action of inhibiting bronchoconstriction while simultaneously promoting bronchodilation provides a strong rationale for its development as a novel inhaled therapy for obstructive airway diseases. The detailed experimental protocols and visualized signaling pathways presented in this guide offer a comprehensive technical understanding of the core mechanism of action of this compound.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The pharmacological rationale for combining muscarinic receptor antagonists and β-adrenoceptor agonists in the treatment of airway and bladder disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual-pharmacology muscarinic antagonist and β₂ agonist molecules for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Pharmacology of CHF-6366: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CHF-6366 is an investigational long-acting bronchodilator characterized by a novel dual pharmacology, functioning as both a potent muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] This unique combination of activities in a single molecule offers a promising therapeutic approach for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][3] Developed by Chiesi Farmaceutici, this compound is designed as an inhaled therapy to maximize local efficacy in the lungs while minimizing systemic side effects, a concept referred to as a "super-soft" drug.[2][4] This document provides an in-depth technical guide to the dual pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Pharmacological Activities

The therapeutic efficacy of this compound stems from its ability to simultaneously target two distinct pathways that regulate airway smooth muscle tone.

-

Muscarinic M3 Receptor Antagonism: By blocking the action of acetylcholine on M3 receptors in the airways, this compound inhibits bronchoconstriction, a primary feature of obstructive lung diseases.[5]

-

β2-Adrenergic Receptor Agonism: Concurrently, this compound stimulates β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of the airway smooth muscle.[5]

This dual mechanism is intended to provide superior bronchodilation compared to single-agent therapies.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Receptor Target | Parameter | Value | Species | Reference |

| Muscarinic M3 Receptor | pKi | 10.4 | Human | [1] |

| β2-Adrenergic Receptor | pKi | 11.4 | Human | [1] |

| Muscarinic M2 Receptor | pKi | 9.8 | Human | |

| β1-Adrenergic Receptor | pKi | 8.9 | Human | |

| Calcium Channel | IC50 | ~50 µM | Not Specified | [1] |

Table 1: Receptor Binding Affinities of this compound

| Tissue Preparation | Condition | Parameter | Value | Reference |

| Guinea Pig Trachea | Carbachol-induced contraction (MABA effect) | pIC50 | 9.5 ± 0.1 | |

| Guinea Pig Trachea | Histamine-induced contraction (β2 effect) | pIC50 | 10.1 ± 0.1 | |

| Guinea Pig Trachea | Carbachol + propranolol (M3 effect) | pIC50 | 9.7 ± 0.1 | |

| Human Bronchus | Carbachol-induced contraction (MABA effect) | pIC50 | 8.7 ± 0.2 | |

| Human Bronchus | Histamine-induced contraction (β2 effect) | pIC50 | 9.0 ± 0.1 | |

| Human Bronchus | Carbachol + propranolol (M3 effect) | pIC50 | 9.2 ± 0.2 | |

| Human Precision-Cut Lung Slices | Methacholine-contracted | pIC50 | 8.2 | |

| Guinea Pig Left Atrium | Carbachol-induced block of EFS inotropism (M2 antagonism) | pIC50 | 6.9 | |

| Guinea Pig Left Atrium | Increased contractility (β1 agonism) | pIC25 | 7.7 |

Table 2: Functional Potency of this compound in Isolated Tissues

Signaling Pathways

The dual pharmacology of this compound can be visualized through its interaction with distinct cellular signaling pathways.

Caption: M3 Receptor Antagonism Pathway of this compound.

Caption: β2-Adrenergic Receptor Agonism Pathway of this compound.

Experimental Protocols

Detailed experimental methodologies for the characterization of this compound are crucial for the replication and extension of these findings. The following protocols are summarized based on standard pharmacological assays and information available in the cited literature. For complete experimental details, refer to the supporting information of Carzaniga et al. (2022) in the Journal of Medicinal Chemistry.[6]

Radioligand Binding Assays

These assays are performed to determine the binding affinity of this compound to its target receptors.

Caption: General Workflow for Radioligand Binding Assay.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human muscarinic M3 or β2-adrenergic receptors are prepared.[3]

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for M3 receptors) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: Following incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[7]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[3]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Isolated Organ Bath Experiments

These experiments assess the functional effects of this compound on airway smooth muscle contractility.

Protocol:

-

Tissue Preparation: Tracheal or bronchial tissues are isolated from guinea pigs or humans and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[9]

-

Contraction Induction: The tissues are contracted by adding a spasmogen, such as carbachol (a muscarinic agonist) or histamine.

-

Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation of the pre-contracted tissue is measured isometrically.

-

Data Analysis: Concentration-response curves are constructed, and the pIC50 (the negative logarithm of the IC50) is calculated to quantify the potency of this compound.

-

Selectivity Assessment: To dissect the dual pharmacology, experiments are repeated in the presence of a β-blocker (e.g., propranolol) to isolate the M3 antagonist activity.

The "Super-Soft" Drug Concept and Metabolism

This compound was designed as a "super-soft" drug, incorporating a metabolically labile ester group.[2][4] This design ensures that while the drug is stable and persistent in the lungs, any systemically absorbed compound is rapidly hydrolyzed in the plasma and liver into two primary metabolites, CHF-6387 (alcohol) and CHF-6361 (carboxylic acid), which have significantly reduced pharmacological activity.[7][10] This metabolic profile is intended to minimize systemic side effects. Studies have shown a very low oral bioavailability and a favorable balance between lung retention and systemic clearance after intratracheal administration.[7][10]

Conclusion

This compound represents a sophisticated approach to the treatment of obstructive lung diseases by combining two validated pharmacological mechanisms in a single molecule. Its high potency and balanced activity as both a muscarinic M3 antagonist and a β2-adrenergic agonist, coupled with a "super-soft" drug design for an improved safety profile, underscore its potential as a novel inhaled therapy. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of respiratory medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reprocell.com [reprocell.com]

- 10. ADME properties of CHF6366, a novel bi-functional M3 muscarinic receptor antagonist and ß2 adrenoceptor agonist (MABA) radiolabelled at both functional moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

CHF-6366: A Technical Guide to a Novel Dual-Action Muscarinic Antagonist and β2-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF-6366 is a clinical candidate developed as a "super-soft" dual pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA). This design incorporates two distinct pharmacophores intended for the inhaled treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The molecule is engineered to be highly active at the site of administration, the lungs, while possessing a built-in metabolic liability that leads to rapid systemic metabolism into less active and quickly eliminated fragments. This targeted approach aims to maximize therapeutic efficacy within the lungs and minimize systemic side effects. This document provides a comprehensive overview of the chemical structure, key properties, and underlying experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with two distinct pharmacophores responsible for its dual activity. The molecular formula for this compound is C42H48N6O8, and its molecular weight is 764.87 g/mol .[1] The structure incorporates an ester linkage, which is key to its "super-soft" drug properties, allowing for rapid hydrolysis in plasma.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C42H48N6O8 | [1] |

| Molecular Weight | 764.87 g/mol | [1] |

| CAS Number | 1615208-41-7 | [1] |

Pharmacological Properties

This compound is a potent M3 muscarinic antagonist and a β2-adrenergic receptor agonist. Its dual action is designed to provide effective bronchodilation for the treatment of respiratory diseases.

In Vitro Potency

The following table summarizes the in vitro potency of this compound at its primary targets.

| Target | Parameter | Value | Reference |

| M3 Muscarinic Receptor | pKi | 10.4 | [1] |

| β2-Adrenergic Receptor | pKi | 11.4 | [1] |

| Calcium Channel | IC50 | ~50 μM | [1] |

Mechanism of Action

This compound exerts its therapeutic effect through two distinct signaling pathways in the airway smooth muscle cells.

-

Muscarinic M3 Receptor Antagonism: By blocking the M3 muscarinic receptors, this compound prevents acetylcholine-induced bronchoconstriction. This leads to relaxation of the airway smooth muscle.

-

β2-Adrenergic Receptor Agonism: Activation of β2-adrenergic receptors by this compound stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This cascade of events also leads to the relaxation of airway smooth muscle.

The following diagram illustrates the dual signaling pathway of this compound.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by low systemic exposure and rapid metabolism, consistent with its design as an inhaled "super-soft" drug.[1]

In Vivo Pharmacokinetics in Guinea Pigs

The following table presents the pharmacokinetic parameters of this compound in the lung and plasma of guinea pigs after a single 500 nM/kg intratracheal administration.[1]

| Parameter | Lung | Plasma | Reference |

| Cmax | 28400 ng/g | 126 ng/mL | [1] |

| Tmax | 0.083 h | 0.083 h | [1] |

| AUClast | 460361 ng/g·h | 460 ng/mL·h | [1] |

| AUCinf | 725199 ng/g·h | 661 ng/mL·h | [1] |

| Half-life | 49.2 h | 15.4 h | [2] |

These data indicate that this compound achieves high and sustained concentrations in the lung, the target organ, with very low systemic exposure in the plasma.[1]

Metabolism

This compound is designed to undergo rapid hydrolysis of its ester linkage in human plasma. This metabolic process generates two primary metabolites, the alcohol CHF-6387 and the carboxylic acid CHF-6361, which are significantly less active. This rapid systemic inactivation is a key feature of its safety profile.

The metabolic pathway of this compound is depicted in the following diagram.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize this compound, based on the information available in the primary literature. For full details, researchers should consult the original publication by Carzaniga et al. (2022).

Radioligand Binding Assays (M3 and β2 Receptors)

-

Objective: To determine the binding affinity (Ki) of this compound for human M3 muscarinic and β2-adrenergic receptors.

-

Methodology:

-

Membrane preparations from cells expressing the respective human recombinant receptors are used.

-

For the M3 receptor assay, [3H]-N-methylscopolamine is used as the radioligand.

-

For the β2-adrenergic receptor assay, [3H]-CGP 12177 is used as the radioligand.

-

Increasing concentrations of this compound are incubated with the membrane preparations and the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand (e.g., atropine for M3, propranolol for β2).

-

After incubation, bound and free radioligand are separated by filtration.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

-

In Vivo Bronchoprotection Studies in Guinea Pigs

-

Objective: To evaluate the in vivo efficacy of this compound in inhibiting bronchoconstriction.

-

Methodology:

-

Male Dunkin-Hartley guinea pigs are used.

-

Animals are anesthetized, and a tracheal cannula is inserted for artificial ventilation.

-

A jugular vein is cannulated for the administration of bronchoconstrictor agents.

-

Bronchial tone is measured as an increase in insufflation pressure.

-

This compound is administered intratracheally at various doses.

-

After a set period, a bronchoconstrictor agent (e.g., acetylcholine or histamine) is administered intravenously to induce bronchoconstriction.

-

The inhibitory effect of this compound on the bronchoconstrictor response is measured and expressed as a percentage of the control response.

-

The general workflow for this type of experiment is outlined below.

Conclusion

This compound represents a promising "super-soft" MABA candidate for the treatment of respiratory diseases. Its potent dual-pharmacology, combined with a favorable pharmacokinetic profile characterized by high lung retention and rapid systemic clearance, suggests the potential for a wide therapeutic window. The experimental data to date support its continued investigation as a novel inhaled therapy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals in the field.

References

Preclinical Profile of CHF-6366: A Dual-Pharmacology Agent for Respiratory Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CHF-6366 is a novel investigational drug characterized as a "super soft" dual pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA).[1][2] Developed by Chiesi Farmaceutici, it is designed for inhaled administration to treat respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[3][4] The "super soft" drug concept aims to create a molecule that is highly active at the target organ—the lungs—but is rapidly metabolized into significantly less active and quickly eliminated fragments upon entering systemic circulation.[1][5] This approach is intended to maximize therapeutic efficacy in the airways while minimizing systemic side effects.[6] Preclinical studies have demonstrated its potential as a potent and long-lasting bronchodilator.[4][7]

Core Mechanism of Action

This compound functions by simultaneously targeting two distinct pathways involved in the regulation of airway smooth muscle tone:

-

Muscarinic M3 Receptor Antagonism: It blocks the action of acetylcholine on M3 receptors on airway smooth muscle, preventing the bronchoconstriction mediated by the parasympathetic nervous system.[4][8]

-

β2-Adrenergic Receptor Agonism: It stimulates β2-adrenergic receptors on airway smooth muscle cells, leading to smooth muscle relaxation and bronchodilation.[4][8]

This dual action provides a complementary approach to achieving bronchodilation.

Caption: Dual mechanism of action of this compound on airway smooth muscle cells.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Receptor Binding and Functional Potency

| Assay Type | Target/Tissue | Species | Parameter | Value | Reference |

| Receptor Binding | Human M3 Receptor | Human | pKi | 10.2 | [4] |

| Receptor Binding | Human M2 Receptor | Human | pKi | 9.8 | [4] |

| Receptor Binding | Human β2-Adrenergic Receptor | Human | pKi | 11.4 | [4] |

| Receptor Binding | Human β1-Adrenergic Receptor | Human | pKi | 8.9 | [4] |

| Functional Assay | Guinea Pig Trachea (Carbachol-induced contraction) | Guinea Pig | pIC50 (MABA) | 9.5 ± 0.1 | [4] |

| Functional Assay | Guinea Pig Trachea (Histamine-induced contraction) | Guinea Pig | pIC50 (β2) | 10.1 ± 0.1 | [4] |

| Functional Assay | Guinea Pig Trachea (Carbachol + Propranolol) | Guinea Pig | pIC50 (M3) | 9.7 ± 0.1 | [4] |

| Functional Assay | Human Bronchus (Carbachol-induced contraction) | Human | pIC50 (MABA) | 8.7 ± 0.2 | [4] |

| Functional Assay | Human Bronchus (Histamine-induced contraction) | Human | pIC50 (β2) | 9.0 ± 0.1 | [4] |

| Functional Assay | Human Bronchus (Carbachol + Propranolol) | Human | pIC50 (M3) | 9.2 ± 0.2 | [4] |

| Functional Assay | Human Precision-Cut Lung Slices (Methacholine-contracted) | Human | pIC50 | 8.2 | [4] |

| Functional Assay | Guinea Pig Left Atrium (Carbachol-induced block of EFS) | Guinea Pig | pIC50 (M2) | 6.9 | [4] |

| Functional Assay | Guinea Pig Left Atrium (Contractility) | Guinea Pig | pIC25 (β1) | 7.7 | [4] |

Table 2: In Vivo Bronchoprotective Effect in Guinea Pigs

| Compound | Dose (nmol/kg, i.t.) | Time Point | Spasmogen | % Inhibition of Bronchospasm | Reference |

| This compound | 1 | 1 hour | Acetylcholine (MABA) | 92.9 ± 2.9 | [7] |

| This compound | 1 | 1 hour | Acetylcholine + β-blocker (M3) | 83.9 ± 4.5 | [7] |

| This compound | 1 | 1 hour | Histamine (β2) | 72.7 ± 4.4 | [7] |

| This compound | 1 | 24 hours | Acetylcholine (MABA) | 70.9 ± 7.4 | [7] |

| This compound | 1 | 24 hours | Acetylcholine + β-blocker (M3) | 45.3 ± 9.2 | [7] |

| This compound | 1 | 24 hours | Histamine (β2) | 51.4 ± 6.0 | [7] |

Detailed Experimental Protocols

In Vitro Pharmacological Characterization

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity of this compound for human muscarinic (M2, M3) and adrenergic (β1, β2) receptors.

-

Methodology: Standard radioligand binding assays were performed using cell membranes expressing the recombinant human receptors. The affinity (Ki) was calculated from the IC50 values obtained in competition binding experiments against a specific radioligand. Data were expressed as pKi (-log Ki).[4]

2. Isolated Tissue Assays (Organ Bath):

-

Objective: To assess the functional potency and duration of action of this compound in relaxing airway smooth muscle.

-

Tissues: Tracheal strips from guinea pigs and isolated bronchi from human donors.[4]

-

Protocol:

-

Tissues were mounted in organ baths under tension and stimulated with a contractile agent (e.g., carbachol, histamine).

-

Cumulative concentrations of this compound were added to determine the concentration-response curve and calculate the pIC50.

-

To distinguish between M3 and β2 activity, experiments were conducted in the presence of a β-blocker (propranolol) to isolate the M3 antagonist effect, or by using histamine as the spasmogen to assess the β2 agonist effect.[4]

-

Duration of action was assessed in electrically field-stimulated (EFS) guinea pig trachea, where the inhibitory effect of a single concentration of this compound was monitored over several hours.[4]

-

In Vivo Bronchoprotection Studies

1. Animal Model: Anesthetized, spontaneously breathing guinea pigs.[7]

2. Experimental Workflow:

-

Objective: To evaluate the dose-dependent bronchoprotective efficacy and duration of action of this compound in vivo.

-

Protocol:

-

This compound was administered via intratracheal (i.t.) instillation at varying doses (e.g., 0.3-1 nmol/kg).[7][8]

-

At a specified time point post-administration (e.g., 1 hour or 24 hours), a bronchoconstrictor (spasmogen) was administered intravenously.

-

The spasmogens used were acetylcholine (ACh) to assess the combined MABA effect, or histamine to assess the β2-agonist effect. To isolate the M3-antagonist component, ACh was administered after pretreatment with a β-blocker.[7]

-

Bronchoconstriction was measured, and the percentage inhibition by this compound was calculated relative to control animals.

-

Caption: Experimental workflow for in vivo bronchoprotection studies in guinea pigs.

Pharmacokinetic Profile

This compound was designed for high stability in the lung combined with rapid systemic clearance.[1][2]

-

Lung Exposure: After intratracheal administration in guinea pigs (500 nM/kg), this compound demonstrated sustained exposure in the lung for up to 72 hours, with a gradual decline suggesting a low risk of accumulation.[8]

-

Systemic Exposure: The compound exhibits high instability in plasma and liver, leading to very low systemic exposure.[2][8] It is rapidly and completely hydrolyzed to its two main metabolites, CHF-6387 (alcohol) and CHF-6361 (carboxylic acid), which have reduced efficacy.[1][6] This metabolic profile is consistent with the "super soft-drug" design to minimize systemic side effects.[1][9]

Conclusion

Preclinical data from both in vitro and in vivo respiratory models demonstrate that this compound is a potent, long-acting MABA with a balanced dual mechanism of action.[4][7] Its unique pharmacokinetic profile, characterized by high lung retention and rapid systemic metabolism, supports its development as an inhaled therapy with a potentially wide therapeutic window for respiratory diseases like COPD.[1][6] The comprehensive preclinical evaluation has provided a strong rationale for its advancement into clinical studies.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHF 6366 - AdisInsight [adisinsight.springer.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases. | Semantic Scholar [semanticscholar.org]

- 6. This compound and its backup CHF-6550 as inhaled candidates for the treatment of COPD | BioWorld [bioworld.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

CHF-6366 target binding affinity and selectivity

An In-depth Technical Guide on the Target Binding Affinity and Selectivity of CHF-6366

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel inhaled "super soft" dual pharmacology Muscarinic Antagonist and β2-Adrenergic Receptor Agonist (MABA) developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Its design incorporates two distinct pharmacophores intended to provide synergistic bronchodilation by simultaneously blocking M3 muscarinic receptors and activating β2-adrenergic receptors in the airways. A key feature of its "super soft" design is the inclusion of a metabolic liability, allowing for potent local activity in the lungs with rapid systemic metabolism to less active and quickly eliminated fragments, thereby minimizing systemic side effects. This document provides a comprehensive overview of the target binding affinity and selectivity profile of this compound, based on available preclinical data. Detailed experimental methodologies are provided for the key assays, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Target Binding Affinity

This compound is characterized by high-affinity binding to its primary targets: the human M3 muscarinic receptor and the human β2-adrenergic receptor. The binding affinities are summarized in the table below.

| Target Receptor | Parameter | Value | Reference |

| Human M3 Muscarinic Receptor | pKi | 10.4 | [1][2] |

| Human β2-Adrenergic Receptor | pKi | 11.4 | [1][2] |

pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.

Selectivity Profile

A comprehensive understanding of a drug candidate's selectivity is crucial for predicting its potential for off-target effects. This compound has been profiled against other related receptors to determine its selectivity.

Muscarinic Receptor Subtype Selectivity

While specific pKi values for other muscarinic receptor subtypes (M1, M2, M4, M5) are not explicitly detailed in the readily available literature, the primary focus of its development has been on its potent M3 antagonism.

Adrenergic Receptor Subtype Selectivity

Similarly, a detailed selectivity profile against other β-adrenergic receptor subtypes (β1, β3) is not extensively published. The high pKi for the β2 receptor suggests a strong preference for this subtype, which is desirable for achieving targeted bronchodilation with minimal cardiac side effects (typically associated with β1 receptor activation).

Other Receptors

This compound has been shown to be a weak inhibitor of calcium channels, with an IC50 value in the micromolar range, suggesting a low potential for off-target effects related to calcium channel modulation at therapeutic concentrations.[1][2]

| Off-Target | Parameter | Value | Reference |

| Calcium Channel | IC50 | ~50 µM | [1][2] |

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The binding affinity of this compound to its target receptors is determined using standard in vitro pharmacological assays.

Radioligand Binding Assay for Muscarinic and β2-Adrenergic Receptors

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the M3 muscarinic and β2-adrenergic receptors.

General Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a known radiolabeled ligand from the receptor is measured. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with the human M3 receptor or β2-adrenergic receptor).

-

Radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors, [3H]-CGP-12177 for β2-adrenergic receptors).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Workflow:

Signaling Pathways

This compound exerts its therapeutic effect by modulating two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.

M3 Muscarinic Receptor Antagonism

Acetylcholine (ACh) released from parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle, leading to bronchoconstriction. This compound acts as a competitive antagonist at these receptors, blocking the action of ACh and thereby preventing bronchoconstriction.

β2-Adrenergic Receptor Agonism

This compound acts as an agonist at β2-adrenergic receptors on airway smooth muscle cells. Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

Conclusion

This compound is a potent dual-acting MABA with high affinity for the human M3 muscarinic and β2-adrenergic receptors. Its "super soft" drug design principle aims to maximize local efficacy in the lungs while minimizing systemic exposure and potential side effects. The data presented in this guide underscore the promising preclinical profile of this compound as a targeted therapy for obstructive respiratory diseases. Further investigation into its selectivity against a broader panel of receptors will provide a more complete understanding of its pharmacological profile.

References

Pharmacological Profile of CHF-6366: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF-6366 is a novel inhaled dual-pharmacology molecule, acting as a potent Muscarinic M3 receptor Antagonist and a β2-Adrenergic receptor Agonist (MABA). Developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), its design incorporates a "super soft-drug" concept. This approach ensures potent local activity within the lungs while facilitating rapid systemic metabolism to less active metabolites, thereby minimizing potential systemic side effects. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, functional potency, in vivo efficacy, and metabolic stability. Experimental protocols for key studies are described, and relevant signaling pathways are visualized.

Introduction

The combination of a muscarinic antagonist and a β2-agonist is a well-established therapeutic strategy in the management of obstructive lung diseases.[1] By targeting two distinct pathways that lead to bronchoconstriction, MABA compounds offer the potential for enhanced bronchodilation. This compound represents an innovative approach in this class, designed for once-daily administration with an optimized safety profile.[2][3] The molecule's unique "super soft-drug" characteristic is achieved through the incorporation of a metabolically labile ester group, which is stable at the site of administration but is rapidly hydrolyzed systemically.[2][3]

Mechanism of Action

This compound exhibits a dual mechanism of action:

-

M3 Muscarinic Receptor Antagonism: It competitively inhibits the binding of acetylcholine to M3 receptors on airway smooth muscle, preventing the intracellular calcium mobilization that leads to muscle contraction.

-

β2-Adrenergic Receptor Agonism: It stimulates β2-adrenergic receptors on airway smooth muscle cells, activating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade results in smooth muscle relaxation.

The synergistic action of these two mechanisms leads to potent and sustained bronchodilation.

Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below.

Receptor Binding Affinity

The affinity of this compound for the human M3 muscarinic receptor and the human β2-adrenergic receptor was determined using radioligand binding assays.

| Receptor | Radioligand | Preparation | pKi |

| Human M3 | [3H]-N-methyl scopolamine | CHO-K1 cell membranes | 10.4 |

| Human β2 | [3H]-CGP 12177 | CHO-K1 cell membranes | 11.4 |

Table 1: Binding Affinity of this compound for Human M3 and β2 Receptors.

In Vitro Functional Activity

The functional potency of this compound was assessed in isolated guinea pig trachea preparations.

| Assay | Parameter | Agonist/Antagonist | Potency (pA2 or pEC50) |

| M3 Antagonism | Carbachol-induced contraction | Antagonist | 9.9 |

| β2 Agonism | Relaxation of pre-contracted tissue | Agonist | 9.2 |

Table 2: Functional Potency of this compound in Isolated Guinea Pig Trachea.

In Vivo Bronchoprotective Effect

The bronchoprotective effect of this compound was evaluated in a guinea pig model of acetylcholine-induced bronchoconstriction.

| Administration Route | Time Point | ED50 (nmol/kg) |

| Intratracheal | 2 hours | 0.3 |

| Intratracheal | 24 hours | 1.0 |

Table 3: In Vivo Bronchoprotective Effect of this compound in Guinea Pigs.

Metabolic Stability

The metabolic stability of this compound was assessed in liver microsomes and hepatocytes from different species.

| Species | Test System | Half-life (t1/2, min) |

| Human | Liver Microsomes | < 5 |

| Rat | Liver Microsomes | < 5 |

| Dog | Liver Microsomes | < 5 |

| Human | Hepatocytes | 10 |

| Rat | Hepatocytes | 7 |

| Dog | Hepatocytes | 9 |

Table 4: Metabolic Stability of this compound.

Experimental Protocols

Radioligand Binding Assays

-

M3 Receptor Binding Assay: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 receptor were incubated with the radioligand [3H]-N-methyl scopolamine and varying concentrations of this compound. The reaction was carried out in a buffer solution at room temperature and terminated by rapid filtration. The amount of radioactivity bound to the membranes was quantified by liquid scintillation counting. Non-specific binding was determined in the presence of an excess of a known M3 antagonist.

-

β2 Receptor Binding Assay: Membranes from CHO-K1 cells stably expressing the human β2-adrenergic receptor were incubated with the radioligand [3H]-CGP 12177 and varying concentrations of this compound. The experimental conditions were similar to the M3 binding assay. Non-specific binding was determined in the presence of an excess of a known β2-agonist.

Isolated Guinea Pig Trachea Assay

Tracheal rings were isolated from male Dunkin-Hartley guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. For the M3 antagonism assay, cumulative concentration-response curves to the contractile agent carbachol were generated in the absence and presence of increasing concentrations of this compound. For the β2 agonism assay, tracheal rings were pre-contracted with a standard spasmogen, and then cumulative concentration-response curves to this compound were generated to assess its relaxant effect.

In Vivo Bronchoprotection in Guinea Pigs

Male Dunkin-Hartley guinea pigs were anesthetized and instrumented for the measurement of pulmonary airflow resistance. Bronchoconstriction was induced by an intravenous challenge with acetylcholine. This compound was administered intratracheally at various doses prior to the acetylcholine challenge. The dose of this compound that produced a 50% inhibition of the bronchoconstrictor response (ED50) was calculated at different time points post-administration.

Metabolic Stability Assays

-

Liver Microsomes: this compound was incubated with liver microsomes from human, rat, and dog in the presence of NADPH at 37°C. Aliquots were taken at various time points and the reaction was quenched with an organic solvent. The concentration of the remaining parent compound was determined by LC-MS/MS analysis to calculate the metabolic half-life.

-

Hepatocytes: Cryopreserved hepatocytes from human, rat, and dog were incubated with this compound at 37°C. Samples were collected at different time points, and the reaction was terminated. The concentration of this compound was quantified by LC-MS/MS to determine the metabolic half-life.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: M3 Muscarinic Receptor Antagonism by this compound.

Caption: β2-Adrenergic Receptor Agonism by this compound.

Caption: Drug Discovery Workflow for this compound.

Conclusion

This compound is a potent dual-pharmacology MABA compound with a well-defined in vitro and in vivo pharmacological profile. Its high affinity for M3 and β2 receptors translates into potent functional activity, leading to significant and long-lasting bronchoprotection in preclinical models. The "super soft-drug" design is supported by its rapid metabolism in liver preparations, suggesting a low potential for systemic side effects. These characteristics make this compound a promising candidate for the inhaled treatment of COPD and other respiratory diseases.

References

- 1. Collection - Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CHF-6366

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of CHF-6366, a novel "super-soft" dual pharmacology muscarinic antagonist and β2-adrenergic receptor agonist (MABA). This compound is designed for inhaled delivery to treat respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Its unique pharmacological profile is characterized by potent and sustained local activity in the lungs with minimal systemic exposure due to its rapid metabolism in plasma and liver.

Mechanism of Action

This compound is a potent M3 muscarinic antagonist and a β2-adrenergic receptor agonist.[1] This dual action targets two key pathways in the pathophysiology of bronchoconstriction. As a muscarinic antagonist, it inhibits the effects of acetylcholine on M3 receptors in airway smooth muscle, leading to bronchodilation. As a β2-adrenergic receptor agonist, it stimulates β2 receptors, also promoting airway smooth muscle relaxation. This complementary action is intended to provide superior bronchodilation compared to single-agent therapies.

The "super-soft" drug design of this compound incorporates a metabolically labile ester linkage.[2][3][4] This feature allows the molecule to be stable at the site of administration (the lungs) but to undergo rapid hydrolysis in the systemic circulation to poorly active and quickly eliminated metabolites.[2][5] This design aims to maximize the therapeutic index by concentrating the pharmacological effect in the lungs while minimizing potential systemic side effects.

Signaling Pathway

Caption: Dual mechanism of action of this compound in airway smooth muscle cells.

Quantitative Data Summary

| Parameter | Species | Dosage | Administration | Result | Reference |

| pKi (M3 Receptor) | - | - | In vitro | 10.4 | [1] |

| pKi (β2 Receptor) | - | - | In vitro | 11.4 | [1] |

| Bronchoconstriction Inhibition | Guinea Pig | 0.3 and 1 nM/kg | Intratracheal | Dose-dependent inhibition | [1] |

| Pharmacokinetics (Lung) | Guinea Pig | 500 nM/kg | Intratracheal | Cmax: 28400 ng/g, Tmax: 0.083 h, AUC last: 460361 ng/g·h | [1] |

| Pharmacokinetics (Plasma) | Guinea Pig | 500 nM/kg | Intratracheal | Cmax: 126 ng/mL, Tmax: 0.083 h, AUC last: 460 ng/mL·h | [1] |

| Bronchoprotection | Dog | Not specified | Inhaled | Full 24-hour bronchoprotection without systemic side effects | [2] |

Experimental Protocols

In Vivo Bronchoprotection in Guinea Pigs (Acetylcholine-Induced Bronchoconstriction)

This protocol is designed to assess the bronchoprotective effects of this compound against a cholinergic challenge in guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs (350-450 g)

-

This compound (for intratracheal administration)

-

Vehicle (e.g., saline or appropriate buffer)

-

Anesthetic (e.g., pentobarbital sodium)

-

Acetylcholine (ACh) solution (for intravenous infusion)

-

Mechanical ventilator for small animals

-

Cannulas for trachea and jugular vein

-

Pressure transducer and data acquisition system to measure pulmonary resistance and dynamic compliance

Procedure:

-

Animal Preparation:

-

Anesthetize the guinea pig with an appropriate anesthetic.

-

Perform a tracheotomy and cannulate the trachea.

-

Connect the animal to a mechanical ventilator.

-

Cannulate the jugular vein for intravenous administration of acetylcholine.

-

-

This compound Administration:

-

Administer a single dose of this compound (e.g., 0.3 or 1 nM/kg) or vehicle via intratracheal instillation.[1]

-

Allow for a predetermined pretreatment time for the compound to take effect.

-

-

Induction of Bronchoconstriction:

-

Administer a continuous intravenous infusion of acetylcholine to induce a stable increase in bronchomotor tone.

-

-

Measurement of Lung Function:

-

Continuously monitor and record pulmonary resistance and dynamic compliance throughout the experiment.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the acetylcholine-induced increase in pulmonary resistance at different doses of this compound compared to the vehicle control group.

-

Caption: Workflow for assessing bronchoprotection in guinea pigs.

24-Hour Bronchoprotection and Cardiovascular Safety in Dogs

This study evaluates the duration of bronchoprotective action and the cardiovascular safety profile of inhaled this compound in conscious dogs.

Materials:

-

Beagle dogs

-

This compound (for inhalation via nebulizer or metered-dose inhaler)

-

Vehicle

-

Bronchoconstrictor agent (e.g., acetylcholine or histamine)

-

Telemetry system for continuous monitoring of electrocardiogram (ECG) and blood pressure

-

System for measuring respiratory function in conscious dogs (e.g., whole-body plethysmography)

Procedure:

-

Animal Instrumentation and Acclimatization:

-

Surgically implant telemetry transmitters for continuous cardiovascular monitoring.

-

Allow for a sufficient recovery period and acclimatize the dogs to the experimental procedures and inhalation system.

-

-

Baseline Measurements:

-

Record baseline cardiovascular parameters (ECG, heart rate, blood pressure) and respiratory function for a defined period before drug administration.

-

-

This compound Administration:

-

Administer a single inhaled dose of this compound or vehicle.

-

-

Bronchoprotection Assessment:

-

At various time points post-dosing (e.g., 1, 6, 12, and 24 hours), perform a bronchoprovocation challenge with an inhaled bronchoconstrictor agent.

-

Measure the degree of bronchoconstriction and calculate the protective effect of this compound at each time point.

-

-

Cardiovascular Safety Monitoring:

-

Continuously monitor and record ECG and blood pressure for 24 hours post-dosing.

-

-

Data Analysis:

-

Analyze the bronchoprotection data to determine the duration of action of this compound.

-

Analyze the cardiovascular data for any changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval) compared to baseline and vehicle control.

-

Caption: Workflow for the 24-hour bronchoprotection and safety study in dogs.

Pharmacokinetic Studies in Guinea Pigs

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in the lungs and plasma of guinea pigs following intratracheal administration.

Materials:

-

Male Dunkin-Hartley guinea pigs

-

This compound (for intratracheal administration)

-

Anesthetic

-

Equipment for intratracheal administration

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Surgical instruments for lung tissue collection

-

Analytical equipment for quantifying this compound concentrations (e.g., LC-MS/MS)

Procedure:

-

Animal Dosing:

-

Administer a single intratracheal dose of this compound (e.g., 500 nM/kg) to a cohort of guinea pigs.[1]

-

-

Sample Collection:

-

At predetermined time points post-dosing (e.g., 0.083, 1, 4, 8, 24, 48, 72 hours), collect blood samples via cardiac puncture under anesthesia.

-

Immediately following blood collection, euthanize the animals and harvest the lungs.

-

-

Sample Processing:

-

Process the blood to obtain plasma.

-

Homogenize the lung tissue.

-

-

Bioanalysis:

-

Analyze the plasma and lung homogenate samples to determine the concentration of this compound using a validated bioanalytical method.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both lung and plasma.

-

Caption: Workflow for pharmacokinetic studies in guinea pigs.

References

- 1. researchgate.net [researchgate.net]

- 2. Implementation of automated blood sampling in a canine cardiovascular safety pharmacology study to support PK/PD assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholine-induced bronchoconstriction modified by noise exposure in normal but not in sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Clinical Candidate this compound: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of CHF-6366 in Primary Human Bronchial Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF-6366 is a potent and long-acting dual pharmacology agent, functioning as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1] Developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, its unique profile allows for simultaneous bronchodilation and anti-inflammatory effects.[1] These application notes provide detailed protocols for the utilization of this compound in primary human bronchial epithelial cells (HBECs), a critical in vitro model for studying airway biology and disease.

Primary HBECs offer a physiologically relevant system to investigate the cellular and molecular mechanisms of respiratory therapeutics. This document outlines procedures for the culture of primary HBECs, and subsequent treatment with this compound to assess its impact on key signaling pathways and inflammatory responses. The provided protocols for cytokine release assays and cyclic adenosine monophosphate (cAMP) measurement will enable researchers to quantify the functional consequences of M3 receptor antagonism and β2-adrenergic receptor agonism in these cells.

Data Presentation

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Species | Reference |

| pKi (M3 Receptor) | 10.4 | Human | |

| pKi (β2-Adrenergic Receptor) | 11.4 | Human |

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Illustrative Functional Activity of a β2-Adrenergic Agonist in Primary HBECs

| Cytokine | Treatment | Concentration (nM) | % Inhibition of Release |

| IL-6 | Salmeterol | 10 | ~30% |

| IL-8 | Salmeterol | 10 | ~22% |

| RANTES | Salmeterol | 10 | ~88% |

Note: This table provides example data for the β2-adrenergic agonist salmeterol to illustrate the potential anti-inflammatory effects of this class of drugs in primary HBECs. Specific dose-response studies are recommended to determine the precise efficacy of this compound in inhibiting cytokine release in these cells.

Signaling Pathways and Experimental Workflow

The dual action of this compound targets two distinct signaling pathways in primary human bronchial epithelial cells.

Caption: Dual signaling pathways of this compound in HBECs.

An overview of the experimental process for evaluating this compound in primary HBECs is depicted below.

Caption: Workflow for assessing this compound in HBECs.

Experimental Protocols

Protocol 1: Culture of Primary Human Bronchial Epithelial Cells (HBECs)

This protocol describes the expansion and maintenance of primary HBECs for subsequent experiments.

Materials:

-

Primary Human Bronchial Epithelial Cells (cryopreserved)

-

Bronchial Epithelial Cell Growth Medium (BEGM) with supplements

-

Collagen-coated culture flasks and multi-well plates

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Trypsin Neutralizing Solution

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of cryopreserved HBECs in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed BEGM.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed BEGM.

-

-

Seeding Cells:

-

Seed the cells into a collagen-coated T-75 culture flask at a density of 2,500 - 5,000 cells/cm².

-

Incubate at 37°C with 5% CO2.

-

-

Cell Maintenance:

-

Change the BEGM every 48-72 hours.

-

Monitor cell growth and morphology daily. Cells should exhibit a cobblestone appearance.

-

-

Passaging Cells:

-

When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.

-

Add Trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with Trypsin Neutralizing Solution.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh BEGM and seed into new collagen-coated culture vessels for experiments or further expansion.

-

Protocol 2: Cytokine Release Assay (IL-6 and IL-8)

This protocol details the procedure for measuring the effect of this compound on the release of pro-inflammatory cytokines IL-6 and IL-8 from primary HBECs.

Materials:

-

Primary HBECs cultured in collagen-coated 24-well plates

-

BEGM (serum-free for stimulation)

-

Recombinant human TNF-α or IL-1β

-

This compound stock solution

-

ELISA kits for human IL-6 and IL-8

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed primary HBECs in collagen-coated 24-well plates and grow to 90-100% confluency as described in Protocol 1.

-

-

Cell Stimulation and Treatment:

-

Wash the cells with sterile PBS and replace the medium with serum-free BEGM.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1 hour. Include a vehicle control.

-

Stimulate the cells with a pro-inflammatory stimulus such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL) for 24 hours. Include an unstimulated control.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.

-

Store the supernatants at -80°C until analysis.

-

-

ELISA:

-

Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.

-

Read the absorbance on a plate reader and calculate the concentration of each cytokine from a standard curve.

-

-

Data Analysis:

-

Express the data as pg/mL or ng/mL of cytokine.

-

Calculate the percentage inhibition of cytokine release by this compound compared to the stimulated vehicle control.

-

Protocol 3: Cyclic AMP (cAMP) Assay

This protocol describes the measurement of intracellular cAMP levels in primary HBECs following treatment with this compound to assess its β2-adrenergic agonist activity.

Materials:

-

Primary HBECs cultured in collagen-coated 96-well plates

-

Serum-free culture medium

-

This compound stock solution

-

Forskolin (positive control)

-

Propranolol (β2-adrenergic antagonist for control)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)

-

Plate reader compatible with the assay kit

Procedure:

-

Cell Seeding:

-

Seed primary HBECs in collagen-coated 96-well plates and grow to 90-100% confluency as described in Protocol 1.

-

-

Cell Treatment:

-

Wash the cells with sterile PBS and replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) as recommended by the assay kit manufacturer.

-

Incubate for 30 minutes at 37°C.

-

Add various concentrations of this compound (e.g., 0.01 nM to 1 µM) to the wells.

-

Include a vehicle control, a positive control (e.g., Forskolin, 10 µM), and a negative control where cells are pre-treated with a β2-adrenergic antagonist like propranolol (1 µM) for 30 minutes before adding this compound.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample.

-

Plot the dose-response curve for this compound and determine the EC50 value.

-

Conclusion

These application notes provide a comprehensive framework for investigating the effects of this compound in primary human bronchial epithelial cells. The detailed protocols for cell culture and functional assays, combined with an understanding of the underlying signaling pathways, will facilitate robust and reproducible research. The provided data and diagrams serve as a valuable reference for experimental design and data interpretation. It is recommended that researchers perform initial dose-response experiments to determine the optimal concentrations of this compound for their specific experimental conditions. The use of primary HBECs as a model system will contribute to a deeper understanding of the therapeutic potential of this compound in respiratory diseases.

References

Application Notes and Protocols for CHF-6366 in Preclinical Asthma Models

These application notes provide a summary of the available preclinical data on CHF-6366, a dual-action M3 muscarinic antagonist and β2-adrenergic receptor agonist (MABA), and detail relevant experimental protocols for evaluating such compounds in animal models of asthma.

Dosage and Administration of this compound

This compound has been evaluated in animal models to determine its efficacy as a bronchodilator. The primary route of administration in these studies was intratracheal to ensure direct delivery to the lungs.

Summary of Preclinical Dosage

| Animal Model | Dosage | Administration Route | Observed Effect |

| Guinea Pig | 0.3-1 nmol/kg | Intratracheal | Dose-dependent prevention of acetylcholine-induced bronchospasm.[1] |

| Guinea Pig | 500 nmol/kg | Intratracheal | Pharmacokinetic analysis revealing sustained lung exposure.[1] |

| Dog | Not specified | Inhalation | Provided full, 24-hour bronchoprotection without systemic side effects. |

Mechanism of Action: Dual M3 Antagonism and β2 Agonism

This compound combines two pharmacophores that target key pathways in the regulation of airway smooth muscle tone. As an M3 muscarinic antagonist, it inhibits the bronchoconstrictor effects of acetylcholine. As a β2-adrenergic agonist, it stimulates bronchodilation.

Experimental Protocols for Asthma Models

While specific studies of this compound in allergen-induced asthma models are not publicly available, the following are detailed, standard protocols for inducing asthma-like phenotypes in mice. These models are suitable for evaluating the efficacy of investigational drugs like this compound on airway hyperresponsiveness (AHR), inflammation, and remodeling.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model for inducing a Th2-dominant inflammatory response characteristic of allergic asthma.

Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile phosphate-buffered saline (PBS)

-

Methacholine (Sigma-Aldrich) for AHR assessment

-

BALB/c mice (6-8 weeks old)

Experimental Workflow:

Methodology:

-

Sensitization:

-

On day 0, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.

-

On day 7, administer a booster i.p. injection identical to the first.

-

-

Challenge:

-

From day 14 to day 17, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day. A control group should be challenged with PBS aerosol only.

-

Place mice in a whole-body plethysmography chamber connected to an ultrasonic nebulizer for the aerosol challenge.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR) Measurement: Assess AHR by exposing mice to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and measuring airway resistance using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Euthanize mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs. Analyze the BAL fluid (BALF) for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or a multiplex assay.

-

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model

This model uses a clinically relevant allergen and can induce both acute and chronic features of asthma without the need for an adjuvant.

Materials:

-

House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)

-

Sterile phosphate-buffered saline (PBS)

-

BALB/c or C57BL/6 mice (6-8 weeks old)

Experimental Workflow:

Methodology:

-

Sensitization and Challenge:

-

Acute Model: On day 0, sensitize mice with an intranasal instillation of 25 µg of HDM extract in 35 µL of sterile PBS.

-

From day 7 to day 11, challenge the mice daily with an intranasal instillation of 10 µg of HDM in 35 µL of PBS.

-

A control group should receive intranasal PBS at all time points.

-

-

Endpoint Analysis (24-72 hours after the final challenge):

-

AHR Measurement: As described in the OVA protocol, assess airway hyperresponsiveness to methacholine.

-

Bronchoalveolar Lavage (BAL): Perform BAL and analyze the fluid for inflammatory cell infiltrates, with a focus on eosinophils and neutrophils.

-

Histology: Conduct histological analysis of lung tissue for inflammation and airway remodeling as described previously.

-

Immunoglobulin Levels: Measure serum levels of total and HDM-specific IgE to confirm the allergic response.

-

Cytokine Analysis: Analyze BALF for a panel of relevant cytokines, including IL-4, IL-5, IL-13, and potentially pro-inflammatory cytokines like TNF-α and IL-6.

-

References

Application Notes and Protocols for Cell-Based Assays Measuring the Efficacy of a Novel Microglial Modulator

Disclaimer: The following application notes and protocols are provided for a hypothetical compound, designated herein as "NeuroMod-X," designed to modulate microglial activity for therapeutic applications in neurodegenerative diseases. The compound CHF-6366 is a respiratory therapeutic and is not indicated for neurological conditions. These protocols are for research purposes only and are based on established methodologies for evaluating the efficacy of compounds targeting neuroinflammation and microglial function.

I. Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and the pathogenesis of neurodegenerative diseases. In conditions such as Alzheimer's disease (AD), microglia can adopt a pro-inflammatory phenotype, contributing to neuronal damage. Conversely, enhancing their phagocytic capabilities to clear pathological protein aggregates, like amyloid-beta (Aβ), represents a promising therapeutic strategy. NeuroMod-X is a hypothetical small molecule designed to suppress pro-inflammatory responses in microglia while promoting the clearance of Aβ.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of NeuroMod-X in vitro. The assays are designed to assess the compound's impact on:

-

Microglial activation and inflammatory cytokine release.

-

Phagocytosis of Aβ peptides.

-

Key signaling pathways, including NF-κB and TREM2.

II. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by NeuroMod-X and the general workflow for assessing its efficacy.

Application Notes and Protocols for the Quantification of CHF-6366 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF-6366 is a novel "super-soft" dual pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA) developed for the inhaled treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its unique pharmacological profile necessitates robust and sensitive analytical methods for its quantification in biological matrices to support preclinical and clinical development. This compound is designed to act locally in the lungs with high instability in plasma and the liver, leading to rapid systemic metabolism into poorly active fragments, which minimizes systemic side effects.[1] The primary metabolites are an alcohol (CHF-6387) and a carboxylic acid (CHF-6361).[2][3]

These application notes provide detailed protocols for the quantification of this compound and its major metabolites in plasma and lung homogenate using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Signaling Pathway of this compound

This compound exerts its therapeutic effect through a dual mechanism of action: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor in the airways. This dual action leads to bronchodilation and a reduction in inflammatory responses.

Quantitative Data Summary

The following tables summarize the expected quantitative parameters for a validated LC-MS/MS method for this compound and its primary metabolites, based on typical performance characteristics for similar bioanalytical assays.

Table 1: Pharmacokinetic Parameters of this compound in Guinea Pig (Intratracheal Administration, 500 nM/kg)

| Parameter | Lung | Plasma |

| Cmax | 28400 ng/g | 126 ng/mL |

| Tmax | 0.083 h | 0.083 h |

| AUC last | 460361 ng/g·h | 460 ng/mL·h |

Data from MedChemExpress, for reference only.

Table 2: Proposed LC-MS/MS Method Validation Parameters

| Parameter | This compound | CHF-6387 (Alcohol) | CHF-6361 (Acid) |

| Linearity Range (Plasma) | 0.05 - 50 ng/mL | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| Linearity Range (Lung) | 0.1 - 100 ng/g | 0.5 - 500 ng/g | 0.5 - 500 ng/g |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |

| Precision (% CV) | < 15% | < 15% | < 15% |

| Recovery | > 80% | > 80% | > 80% |

| Matrix Effect | Minimal | Minimal | Minimal |

| LLOQ (Plasma) | 0.05 ng/mL | 0.1 ng/mL | 0.1 ng/mL |

| LLOQ (Lung) | 0.1 ng/g | 0.5 ng/g | 0.5 ng/g |

Experimental Protocols

Sample Preparation

A robust sample preparation is crucial for removing interferences and ensuring accurate quantification. Protein precipitation is a straightforward and effective method for plasma samples. For lung tissue, homogenization followed by protein precipitation is required.

Protocol for Plasma:

-

Thaw plasma samples on ice.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 10 µL of the internal standard (IS) working solution (e.g., stable isotope-labeled this compound, CHF-6387, and CHF-6361 in methanol).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol for Lung Tissue:

-

Accurately weigh approximately 100 mg of lung tissue.

-

Add a 3-fold volume (w/v) of cold phosphate-buffered saline (PBS).

-

Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform consistency is achieved.

-

Use 100 µL of the lung homogenate and follow the plasma sample preparation protocol from step 3 onwards.

LC-MS/MS Method

Table 3: Chromatographic Conditions

| Parameter | Description |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |